molecular formula C16H19IN2O B8556189 1-Ethyl-2-[2-(2-formamidophenyl)ethyl]pyridin-1-ium iodide CAS No. 58754-02-2

1-Ethyl-2-[2-(2-formamidophenyl)ethyl]pyridin-1-ium iodide

Cat. No. B8556189
Key on ui cas rn: 58754-02-2
M. Wt: 382.24 g/mol
InChI Key: NFZDFBRXCMYGCI-UHFFFAOYSA-N
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Patent
US04064254

Procedure details

A solution of 2-(o-formamidophenethyl)pyridine (36.1 g., 0.159 mole) and iodoethane (30.0 g., 0.191 mole) in Ch3CN (450 ml.) heated at reflux for 18 hr., cooled and diluted to incipient turbidity provides 1-ethyl-2-(o-formamidophenethyl)pyridinium iodide, yield, 44.8 g. (74%), m.p. 155°-157° C.
Name
2-(o-formamidophenethyl)pyridine
Quantity
36.1 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([NH:3][C:4]1[CH:17]=[CH:16][CH:15]=[CH:14][C:5]=1[CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1)=[O:2].[I:18][CH2:19][CH3:20]>>[I-:18].[CH2:19]([N+:9]1[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=1[CH2:7][CH2:6][C:5]1[CH:14]=[CH:15][CH:16]=[CH:17][C:4]=1[NH:3][CH:1]=[O:2])[CH3:20] |f:2.3|

Inputs

Step One
Name
2-(o-formamidophenethyl)pyridine
Quantity
36.1 g
Type
reactant
Smiles
C(=O)NC1=C(CCC2=NC=CC=C2)C=CC=C1
Name
Quantity
30 g
Type
reactant
Smiles
ICC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hr
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
, cooled
ADDITION
Type
ADDITION
Details
diluted

Outcomes

Product
Name
Type
product
Smiles
[I-].C(C)[N+]1=C(C=CC=C1)CCC1=C(C=CC=C1)NC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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